Fluoromevalonate

Beschreibung

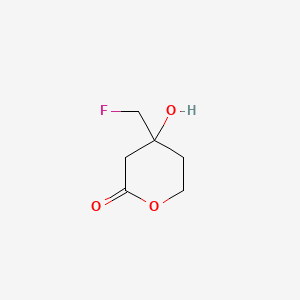

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(fluoromethyl)-4-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO3/c7-4-6(9)1-2-10-5(8)3-6/h9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPMVKMESJJAJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)CC1(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2822-77-7 | |

| Record name | 6-Fluoromevalonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002822777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoromevalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of Fluoromevalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluoromevalonate is a potent and specific inhibitor of the cholesterol biosynthesis pathway. It functions as a mechanism-based inhibitor, targeting the enzyme mevalonate-pyrophosphate decarboxylase. This guide provides a detailed elucidation of its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the relevant biochemical pathways.

Introduction

Cholesterol, a critical component of cell membranes and a precursor to steroid hormones and bile acids, is synthesized through a complex series of enzymatic reactions known as the mevalonate (B85504) pathway. Dysregulation of this pathway is implicated in various diseases, most notably hypercholesterolemia and cardiovascular disease. Consequently, the enzymes of the mevalonate pathway have become attractive targets for therapeutic intervention. This compound has emerged as a valuable research tool and a potential therapeutic agent due to its specific and potent inhibition of a key step in this pathway.

The Molecular Target: Mevalonate-Pyrophosphate Decarboxylase

The primary molecular target of this compound is mevalonate-pyrophosphate decarboxylase (EC 4.1.1.33), also referred to as pyrophosphomevalonate decarboxylase.[1][2][3][4][5][6][7] This enzyme catalyzes the ATP-dependent decarboxylation of mevalonate 5-pyrophosphate to isopentenyl pyrophosphate (IPP), a fundamental building block for the synthesis of isoprenoids, including cholesterol.[1][5][8]

The Mechanism of Action: A Prodrug Approach

This compound itself is not the active inhibitory compound. Instead, it acts as a prodrug that is metabolically activated within the cell. The mechanism unfolds in two key stages:

-

Metabolic Activation: this compound enters the cell and is sequentially phosphorylated by mevalonate kinase and phosphomevalonate kinase. This two-step phosphorylation converts this compound into 6-Fluoromevalonate 5-pyrophosphate.[1][5]

-

Competitive Inhibition: The resulting 6-Fluoromevalonate 5-pyrophosphate then acts as a potent competitive inhibitor of mevalonate-pyrophosphate decarboxylase.[1][2][5] It competes with the natural substrate, mevalonate 5-pyrophosphate, for binding to the active site of the enzyme, thereby blocking the production of isopentenyl pyrophosphate.

The inhibition of mevalonate-pyrophosphate decarboxylase leads to the accumulation of the upstream metabolites, mevalonate 5-phosphate and mevalonate 5-pyrophosphate.[1][2][5] This effectively halts the cholesterol biosynthesis pathway at this specific step, as it prevents the incorporation of mevalonic acid into downstream non-saponifiable lipids.[1][5]

Quantitative Inhibition Data

The inhibitory potency of the active metabolite of this compound has been quantified, demonstrating its high affinity for the target enzyme.

| Inhibitor | Target Enzyme | Inhibition Type | Ki |

| 6-Fluoromevalonate 5-pyrophosphate | Pyrophosphomevalonate Decarboxylase | Competitive | 37 nM[1][2][5] |

Signaling and Metabolic Pathway Visualization

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound.

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

Experimental Protocols

The elucidation of this compound's mechanism of action has been based on a series of key experiments. Below are generalized methodologies for these experiments.

Enzyme Inhibition Assay for Mevalonate-Pyrophosphate Decarboxylase

Objective: To determine the inhibitory effect of this compound and its metabolites on the activity of mevalonate-pyrophosphate decarboxylase.

Methodology:

-

Enzyme Preparation: A rat liver multienzyme system containing mevalonate-pyrophosphate decarboxylase is prepared.

-

Substrate: Radiolabeled [14C]mevalonate is used as the substrate.

-

Incubation: The enzyme preparation is incubated with the radiolabeled substrate in the presence and absence of varying concentrations of this compound or 6-Fluoromevalonate 5-pyrophosphate.

-

Reaction Termination: The enzymatic reaction is stopped after a defined period.

-

Product Separation: The product, isopentenyl pyrophosphate, is separated from the unreacted substrate using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled product formed is quantified using liquid scintillation counting.

-

Data Analysis: The rate of product formation is calculated, and the inhibitory constant (Ki) is determined by analyzing the data using methods such as Lineweaver-Burk or Dixon plots.

Metabolic Fate of this compound

Objective: To trace the metabolic conversion of this compound to its phosphorylated derivatives.

Methodology:

-

Radiolabeling: 3H-labelled 6-fluoromevalonate is synthesized.

-

Cell Culture: A suitable cell line (e.g., rat liver cells) is cultured.

-

Incubation: The cells are incubated with 3H-labelled 6-fluoromevalonate for various time points.

-

Cell Lysis and Extraction: The cells are lysed, and the intracellular metabolites are extracted.

-

Chromatographic Separation: The extracted metabolites are separated using HPLC.

-

Detection: The radiolabeled metabolites (this compound, this compound-5-phosphate, and this compound-5-pyrophosphate) are identified and quantified by comparing their retention times to known standards and by measuring their radioactivity.

The following diagram outlines the general workflow for investigating the mechanism of action of this compound.

Caption: Experimental workflow for studying this compound's mechanism.

Conclusion

This compound is a potent inhibitor of cholesterol biosynthesis that functions through a mechanism-based approach. Its conversion to 6-Fluoromevalonate 5-pyrophosphate, which then acts as a strong competitive inhibitor of mevalonate-pyrophosphate decarboxylase, highlights a sophisticated mode of action. The detailed understanding of this mechanism, supported by quantitative data and robust experimental evidence, provides a solid foundation for its use as a research tool and for the potential development of novel therapeutics targeting the mevalonate pathway.

References

- 1. Mechanism of the inhibition of cholesterol biosynthesis by 6-fluoromevalonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of mevalonate 5-diphosphate decarboxylase by fluorinated substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of the inhibition of cholesterol biosynthesis by 6-fluoromevalonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cenmed.com [cenmed.com]

- 7. Diphosphomevalonate decarboxylase - Wikipedia [en.wikipedia.org]

- 8. Inhibition by 6-fluoromevalonate demonstrates that mevalonate or one of the mevalonate phosphates is necessary for lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on Fluoromevalonate: A Technical Deep Dive into a Potent Metabolic Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoromevalonate (Fmev), a fluorinated analog of mevalonic acid, emerged in early biochemical studies as a potent and specific inhibitor of the isoprenoid biosynthesis pathway. Its mechanism of action, centered on the downstream steps of mevalonate (B85504) metabolism, provided researchers with a valuable tool to dissect the intricate regulation of cholesterol synthesis and other vital cellular processes dependent on isoprenoid intermediates. This technical guide synthesizes the foundational research on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic impact.

Mechanism of Action: A Prodrug Approach to Enzyme Inhibition

Early investigations revealed that this compound itself is not the active inhibitor. Instead, it acts as a prodrug, requiring intracellular phosphorylation to exert its inhibitory effect.[1][2] Studies using [3H]-labeled this compound demonstrated its conversion to this compound 5-phosphate and subsequently to this compound 5-pyrophosphate within a rat liver multienzyme system.[2]

The ultimate target of this compound's inhibitory action is pyrophosphomevalonate decarboxylase , a key enzyme in the mevalonate pathway. The active metabolite, 6-fluoromevalonate 5-pyrophosphate , is a potent competitive inhibitor of this enzyme, with a reported Ki of 37 nM .[2] This inhibition effectively blocks the conversion of mevalonate pyrophosphate to isopentenyl pyrophosphate, a critical building block for all downstream isoprenoids, including cholesterol.[2][3]

Quantitative Inhibition Data

The following tables summarize the key quantitative findings from early studies on this compound's inhibitory properties.

| Enzyme Inhibition | |

| Target Enzyme | Pyrophosphomevalonate Decarboxylase |

| Inhibitor | 6-Fluoromevalonate 5-pyrophosphate |

| Inhibition Type | Competitive |

| Ki Value | 37 nM[2] |

| Cellular Effects | |

| Process | Mitogen-stimulated Human Lymphocyte Proliferation |

| Inhibitor | 6-Fluoromevalonate (Fmev) |

| Effective Concentration | 200 µM (complete inhibition)[3] |

| Measurement | DNA Synthesis |

Experimental Protocols

This section details the methodologies employed in the foundational studies of this compound.

Inhibition of Cholesterol Biosynthesis in a Rat Liver Multienzyme System

This protocol, adapted from early studies, outlines the procedure to assess the impact of this compound on cholesterol synthesis from mevalonic acid.

Materials:

-

Rat liver homogenate (S10 fraction)

-

[1-14C]Mevalonic acid

-

6-Fluoromevalonate

-

ATP, NADPH, and other necessary cofactors

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Preparation of Rat Liver S10 Fraction: Homogenize fresh rat liver in a suitable buffer and centrifuge to obtain the post-mitochondrial supernatant (S10 fraction), which contains the cytosolic and microsomal enzymes required for cholesterol synthesis from mevalonate.

-

Incubation: In a reaction vessel, combine the S10 fraction, cofactors (ATP, NADPH, etc.), and [1-14C]mevalonic acid. Add varying concentrations of 6-fluoromevalonate to experimental tubes, with a control tube receiving no inhibitor.

-

Reaction: Incubate the mixture at 37°C for a defined period to allow for the enzymatic conversion of mevalonate to cholesterol and other non-saponifiable lipids.

-

Saponification and Extraction: Stop the reaction and saponify the mixture to hydrolyze esterified lipids. Extract the non-saponifiable lipids (containing cholesterol) with an organic solvent.

-

Quantification: Analyze the extracted lipids by thin-layer chromatography (TLC) to separate cholesterol from other lipids. Scrape the cholesterol band and quantify the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of cholesterol synthesis at each this compound concentration compared to the control.

Pyrophosphomevalonate Decarboxylase Activity Assay

This assay is designed to measure the activity of pyrophosphomevalonate decarboxylase and assess its inhibition by this compound 5-pyrophosphate.

Materials:

-

Purified or partially purified pyrophosphomevalonate decarboxylase

-

[1-14C]Mevalonate 5-pyrophosphate (substrate)

-

6-Fluoromevalonate 5-pyrophosphate (inhibitor)

-

ATP and MgCl2

-

Scintillation vials

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing buffer, ATP, MgCl2, and the enzyme.

-

Inhibition Study: For inhibition assays, pre-incubate the enzyme with varying concentrations of 6-fluoromevalonate 5-pyrophosphate.

-

Initiation: Start the reaction by adding the radiolabeled substrate, [1-14C]mevalonate 5-pyrophosphate.

-

Incubation: Incubate at 37°C for a set time. The enzymatic reaction will release [14C]CO2.

-

Trapping and Quantification: Terminate the reaction and trap the released [14C]CO2 using a suitable trapping agent (e.g., hyamine hydroxide) in a sealed system. Quantify the trapped radioactivity by liquid scintillation counting.

-

Data Analysis: Determine the enzyme activity based on the amount of [14C]CO2 produced. For inhibition studies, calculate the Ki value using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).

Lymphocyte Proliferation Assay

This protocol details the method used to evaluate the effect of this compound on the proliferation of human lymphocytes stimulated by mitogens.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Mitogen (e.g., phytohemagglutinin, PHA)

-

6-Fluoromevalonate

-

[3H]Thymidine

-

Cell culture medium and supplements

-

Scintillation counter

Procedure:

-

Cell Culture: Isolate PBMCs from human blood and culture them in a 96-well plate in a suitable culture medium.

-

Treatment: Add varying concentrations of 6-fluoromevalonate to the cell cultures.

-

Stimulation: Stimulate the lymphocytes to proliferate by adding a mitogen such as PHA.

-

Incubation: Incubate the cells for a period of 48-72 hours to allow for cell division.

-

Radiolabeling: Pulse the cultures with [3H]thymidine for the final 18-24 hours of incubation. Proliferating cells will incorporate the radiolabeled thymidine (B127349) into their newly synthesized DNA.

-

Harvesting and Quantification: Harvest the cells onto glass fiber filters and wash to remove unincorporated [3H]thymidine. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM) and calculate the percentage inhibition of proliferation at each this compound concentration relative to the stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows described in the early studies of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of the inhibition of cholesterol biosynthesis by 6-fluoromevalonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition by 6-fluoromevalonate demonstrates that mevalonate or one of the mevalonate phosphates is necessary for lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluoromevalonate's Role in the Mevalonate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of fluoromevalonate and its pivotal role as an inhibitor within the mevalonate (B85504) pathway, a critical route for isoprenoid biosynthesis. The document elucidates the mechanism of action, presents key quantitative data, and offers detailed experimental protocols for the study of this compound. Visualizations of the biochemical pathway and experimental workflows are included to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction: The Mevalonate Pathway

The mevalonate pathway is a fundamental metabolic cascade present in all higher eukaryotes and many bacteria. It is responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for the synthesis of a vast array of isoprenoids. These include vital molecules such as cholesterol, steroid hormones, coenzyme Q10, and dolichols. The pathway commences with the condensation of three acetyl-CoA molecules and proceeds through a series of enzymatic steps. Due to its central role in cellular metabolism and the synthesis of critical biomolecules, the mevalonate pathway is a significant target for therapeutic intervention, notably in the management of hypercholesterolemia.

This compound: A Pro-drug Inhibitor

6-Fluoromevalonate is a synthetic analog of mevalonate that acts as a potent and specific inhibitor of the mevalonate pathway. It functions as a pro-drug, meaning it is administered in an inactive form and is subsequently converted to its active, inhibitory form within the cell. This targeted activation makes it a valuable tool for studying the intricacies of isoprenoid biosynthesis and a potential lead compound in drug discovery.

Mechanism of Action

The inhibitory effect of 6-fluoromevalonate is not exerted by the compound itself but by its pyrophosphorylated derivative. Upon entering the cell, 6-fluoromevalonate serves as a substrate for two sequential phosphorylation reactions catalyzed by mevalonate kinase and phosphomevalonate kinase. This two-step process yields 6-fluoromevalonate 5-pyrophosphate.

This pyrophosphorylated analog is a potent competitive inhibitor of the enzyme pyrophosphomevalonate decarboxylase (also known as mevalonate-5-pyrophosphate decarboxylase, MDD, EC 4.1.1.33).[1] This enzyme catalyzes the ATP-dependent decarboxylation of mevalonate 5-pyrophosphate to form isopentenyl pyrophosphate, a crucial step in the pathway. By competitively binding to the active site of pyrophosphomevalonate decarboxylase, 6-fluoromevalonate 5-pyrophosphate effectively blocks the progression of the mevalonate pathway.[1]

The inhibition of pyrophosphomevalonate decarboxylase leads to the intracellular accumulation of the preceding intermediates, namely mevalonate 5-phosphate and mevalonate 5-pyrophosphate.[1] This blockade prevents the synthesis of isopentenyl pyrophosphate and all subsequent isoprenoid products.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with the inhibitory action of this compound's active metabolite on the mevalonate pathway.

| Parameter | Enzyme | Inhibitor | Value | Inhibition Type | Source |

| Ki | Pyrophosphomevalonate Decarboxylase | 6-Fluoromevalonate 5-pyrophosphate | 37 nM | Competitive | [1] |

Visualizing the Mechanism and Workflow

Mevalonate Pathway and this compound Inhibition

The following diagram illustrates the mevalonate pathway and pinpoints the site of inhibition by 6-fluoromevalonate 5-pyrophosphate.

Caption: Inhibition of the Mevalonate Pathway by 6-Fluoromevalonate.

Experimental Workflow for Inhibition Assay

This diagram outlines a typical workflow for determining the inhibitory potential of a compound like this compound on a target enzyme.

Caption: Generalized workflow for an enzyme inhibition assay.

Experimental Protocols

The following are representative protocols for the key enzymes involved in the action of this compound. These are generalized methods and may require optimization for specific experimental conditions.

Mevalonate Kinase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the activity of mevalonate kinase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

-

Principle: Mevalonate kinase phosphorylates mevalonate to mevalonate-5-phosphate, producing ADP. Pyruvate (B1213749) kinase then uses this ADP to convert phosphoenolpyruvate (B93156) to pyruvate. Finally, lactate (B86563) dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the mevalonate kinase activity.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT.

-

Mevalonate solution (substrate).

-

ATP solution.

-

Phosphoenolpyruvate (PEP) solution.

-

NADH solution.

-

Pyruvate kinase (PK).

-

Lactate dehydrogenase (LDH).

-

Mevalonate Kinase enzyme preparation.

-

-

Procedure:

-

In a cuvette, prepare a reaction mixture containing Assay Buffer, mevalonate, ATP, PEP, and NADH.

-

Add PK and LDH to the mixture and incubate for 5 minutes to allow for the consumption of any contaminating ADP.

-

Initiate the reaction by adding the mevalonate kinase enzyme preparation.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

Phosphomevalonate Kinase Activity Assay (Coupled Spectrophotometric Assay)

This assay is analogous to the mevalonate kinase assay, measuring the activity of phosphomevalonate kinase.

-

Principle: Similar to the mevalonate kinase assay, the production of ADP from the phosphorylation of mevalonate-5-phosphate is coupled to the oxidation of NADH.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT.

-

Mevalonate-5-phosphate solution (substrate).

-

ATP solution.

-

Phosphoenolpyruvate (PEP) solution.

-

NADH solution.

-

Pyruvate kinase (PK).

-

Lactate dehydrogenase (LDH).

-

Phosphomevalonate Kinase enzyme preparation.

-

-

Procedure:

-

Follow the same procedure as the mevalonate kinase assay, but use mevalonate-5-phosphate as the substrate instead of mevalonate.

-

Pyrophosphomevalonate Decarboxylase Inhibition Assay

This protocol is designed to determine the inhibitory constant (Ki) of 6-fluoromevalonate 5-pyrophosphate for pyrophosphomevalonate decarboxylase.

-

Principle: The activity of pyrophosphomevalonate decarboxylase is measured by quantifying the release of 14CO2 from [1-14C]mevalonate 5-pyrophosphate.

-

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 2 mM DTT.

-

[1-14C]Mevalonate 5-pyrophosphate solution (substrate).

-

ATP solution.

-

6-Fluoromevalonate 5-pyrophosphate solution (inhibitor) at various concentrations.

-

Pyrophosphomevalonate Decarboxylase enzyme preparation.

-

Scintillation fluid.

-

-

Procedure:

-

Prepare a series of reaction tubes, each containing Assay Buffer, ATP, and a different concentration of 6-fluoromevalonate 5-pyrophosphate. Include a control with no inhibitor.

-

Add a fixed concentration of the enzyme to each tube.

-

Initiate the reaction by adding [1-14C]mevalonate 5-pyrophosphate.

-

Incubate the reactions at 37°C for a defined period.

-

Terminate the reaction by adding acid (e.g., perchloric acid), which also facilitates the release of 14CO2.

-

Capture the evolved 14CO2 using a suitable trapping agent (e.g., a filter paper soaked in a strong base) placed in a sealed vial above the reaction mixture.

-

Transfer the trapping agent to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Determine the initial velocities at each inhibitor concentration.

-

Plot the data using a suitable method (e.g., Dixon plot or non-linear regression analysis of Michaelis-Menten kinetics with a competitive inhibition model) to calculate the Ki value.

-

Conclusion

6-Fluoromevalonate serves as a highly specific and potent tool for the investigation of the mevalonate pathway. Its mechanism as a pro-drug that is converted to an active competitive inhibitor of pyrophosphomevalonate decarboxylase is well-established. The quantitative data, particularly the low nanomolar Ki value, underscores its efficacy. The provided experimental protocols offer a foundation for researchers to further explore the effects of this and similar compounds on isoprenoid biosynthesis. This technical guide provides a comprehensive resource for professionals engaged in biochemical research and the development of novel therapeutics targeting metabolic pathways.

References

Understanding Fluoromevalonate as a mevalonate pyrophosphate decarboxylase inhibitor.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoromevalonate (FMev) and its phosphorylated derivatives are powerful inhibitors of mevalonate (B85504) pyrophosphate decarboxylase (MPD), a crucial enzyme in the mevalonate pathway. This pathway is fundamental for the biosynthesis of isoprenoids, a vast class of molecules essential for numerous cellular functions, including cholesterol synthesis, protein prenylation, and cell signaling. By targeting MPD, this compound provides a valuable tool for studying the physiological roles of the mevalonate pathway and presents a promising scaffold for the development of novel therapeutics. This technical guide offers a comprehensive overview of this compound as an MPD inhibitor, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows.

Introduction to the Mevalonate Pathway and Mevalonate Pyrophosphate Decarboxylase

The mevalonate pathway is a highly conserved metabolic route that converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal building blocks for isoprenoid biosynthesis. Mevalonate pyrophosphate decarboxylase (EC 4.1.1.33) catalyzes the ATP-dependent decarboxylation of mevalonate pyrophosphate (MVAPP) to yield IPP, ADP, phosphate, and CO2. This irreversible step is a critical control point in the pathway.

This compound as an Inhibitor of Mevalonate Pyrophosphate Decarboxylase

6-Fluoromevalonate is a synthetic analog of mevalonate. When introduced into biological systems, it is metabolized by mevalonate kinase and phosphomevalonate kinase to its active form, 6-fluoromevalonate 5-diphosphate (FMVAPP). FMVAPP acts as a potent competitive inhibitor of mevalonate pyrophosphate decarboxylase.

Mechanism of Action

This compound, in its diphosphorylated form, binds to the active site of MPD, competing with the natural substrate, mevalonate pyrophosphate. The highly electronegative fluorine atom at the C6 position is thought to destabilize the carbocationic transition state that is formed during the decarboxylation reaction, thereby potently inhibiting the enzyme. While primarily a competitive inhibitor, some studies have suggested that fluorinated substrate analogs can also act as irreversible inhibitors of MPD.

Quantitative Inhibition Data

The inhibitory potency of this compound and its derivatives against mevalonate pyrophosphate decarboxylase has been determined in various systems. The following tables summarize the key quantitative data.

| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Reference |

| 6-Fluoromevalonate 5-diphosphate | Human Mevalonate Diphosphate (B83284) Decarboxylase | 62 ± 5 nM | [1] |

| 3-Hydroxy-3-(fluoromethyl)-5-pyrophosphopentanoic acid | Not Specified | 0.01 µM | [2] |

| Inhibitor | Enzyme Source | IC50 | Reference |

| 6-Fluoromevalonate 5-phosphate | Haloferax volcanii Phosphomevalonate Decarboxylase | 16 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and mevalonate pyrophosphate decarboxylase.

Chemical Synthesis of 6-Fluoromevalonolactone

This protocol is based on the principles of the Reformatsky reaction, a common method for synthesizing β-hydroxy esters.

Materials:

-

Ethyl bromofluoroacetate

-

γ-Butyrolactone

-

Zinc dust (activated)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust. Heat the flask under vacuum and then cool under a stream of dry nitrogen to activate the zinc.

-

Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.

-

Initiation of Reformatsky Reaction: In the dropping funnel, prepare a solution of ethyl bromofluoroacetate and γ-butyrolactone in anhydrous THF. Add a small portion of this solution to the zinc suspension and gently warm the mixture to initiate the reaction.

-

Addition of Reactants: Once the reaction has started (indicated by a color change or gentle reflux), add the remaining solution from the dropping funnel dropwise to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

-

Quenching: Cool the reaction mixture to room temperature and then quench by slowly adding 1 M HCl with vigorous stirring until the excess zinc has dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO3 solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 6-fluoromevalonolactone by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Purification of Native Mevalonate Pyrophosphate Decarboxylase from Rat Liver

This protocol describes the purification of MPD from a natural source.

Materials:

-

Fresh or frozen rat livers

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors)

-

Phenyl Sepharose column

-

p-Coumaric acid-Sepharose column

-

Mono P chromatofocusing column

-

Mono Q anion exchange column

-

Buffer solutions for each chromatography step

Procedure:

-

Homogenization: Homogenize the rat livers in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a clear supernatant (cytosolic fraction).

-

Phenyl Sepharose Chromatography: Apply the cytosolic fraction to a Phenyl Sepharose column equilibrated with a high-salt buffer. Elute the bound proteins with a decreasing salt gradient. Collect fractions and assay for MPD activity.

-

p-Coumaric acid-Sepharose Affinity Chromatography: Pool the active fractions from the Phenyl Sepharose column and apply them to a p-coumaric acid-Sepharose affinity column. After washing, elute the bound MPD with a suitable buffer.

-

Chromatofocusing: Further purify the active fractions using a Mono P chromatofocusing column to separate proteins based on their isoelectric point.

-

Anion Exchange Chromatography: As a final purification step, apply the active fractions to a Mono Q anion exchange column and elute with an increasing salt gradient.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE. The purified enzyme should appear as a single band.[1]

Heterologous Expression and Purification of His-tagged Human Mevalonate Pyrophosphate Decarboxylase

This protocol describes the production of recombinant human MPD.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the human MPD gene with a His-tag.

-

Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.8, 300 mM NaCl, 0.2 mM imidazole (B134444), 2 mM β-mercaptoethanol, DNase, and protease inhibitors).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (lysis buffer with a slightly higher imidazole concentration).

-

Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

Procedure:

-

Expression: Grow the transformed E. coli cells to a suitable optical density and induce protein expression with IPTG.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using a microfluidizer or sonication.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column.

-

Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged MPD from the column using the elution buffer.

-

Purity Assessment: Analyze the purity of the eluted fractions by SDS-PAGE.

Spectrophotometric Assay for Mevalonate Pyrophosphate Decarboxylase Activity

This is a coupled-enzyme assay that measures the production of ADP.

Materials:

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.0, 100 mM KCl, 10 mM MgCl2).

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

ATP

-

Mevalonate pyrophosphate (MVAPP)

-

Purified MPD enzyme

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADH, PEP, PK, LDH, and ATP.

-

Initiation of Reaction: Add the purified MPD enzyme to the reaction mixture and incubate for a few minutes at 30°C to establish a baseline.

-

Substrate Addition: Initiate the reaction by adding MVAPP.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the activity of MPD.[4]

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Caption: The Mevalonate Pathway and the inhibitory action of this compound on MPD.

Caption: Workflow of the coupled-enzyme spectrophotometric assay for MPD activity.

Caption: Logical relationship from this compound administration to biological effects.

Conclusion

This compound is a highly effective and specific inhibitor of mevalonate pyrophosphate decarboxylase. Its potent inhibitory activity makes it an invaluable research tool for elucidating the complex roles of the mevalonate pathway in health and disease. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting MPD and to aid in the development of novel drugs for a range of disorders, including hypercholesterolemia, cancer, and certain infectious diseases. The provided visualizations offer a clear understanding of the biochemical context and experimental workflows associated with the study of this important inhibitor.

References

- 1. Purification of rat liver mevalonate pyrophosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Mevalonate- and Fluorinated Mevalonate Prodrugs and Their in vitro Human Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]

The Prodrug Approach to Fluoromevalonate: A Technical Guide to Synthesis and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, synthesis, and biological activity of fluoromevalonate prodrugs. As potent inhibitors of the mevalonate (B85504) pathway, these compounds hold significant therapeutic potential. This document details the synthetic strategies for creating diverse prodrugs, presents key quantitative data on their stability and efficacy, and elucidates the underlying biological pathways and experimental workflows.

Introduction: Overcoming Bioavailability Challenges

The mevalonate pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and numerous non-sterol isoprenoids essential for cellular function.[1] Inhibition of this pathway is a clinically validated strategy for lowering cholesterol. Fluorinated analogs of mevalonate, such as 6-fluoromevalonate and 6,6,6-trithis compound, are potent inhibitors of mevalonate-pyrophosphate decarboxylase, a key enzyme in this pathway.[1][2] However, the therapeutic application of these fluorinated mevalonates is hampered by their poor bioavailability due to their charged nature at physiological pH.

To address this limitation, a prodrug strategy is employed. Prodrugs are inactive precursors that are chemically modified to enhance their physicochemical properties, such as membrane permeability. Once absorbed, these prodrugs are designed to be converted into the active drug by endogenous enzymes. This guide focuses on the synthesis and properties of various this compound prodrugs, including esters, amides, carbonates, acetals, and ketals.

The Mevalonate Pathway and Mechanism of Inhibition

This compound exerts its inhibitory effect on the cholesterol biosynthesis pathway. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for all isoprenoids.

6-Fluoromevalonate acts as a competitive inhibitor of mevalonate pyrophosphate decarboxylase after it is converted to 6-fluoromevalonate 5-pyrophosphate.[3][4][5] This inhibition blocks the production of IPP and subsequently, cholesterol.

Chemical Structures and Synthesis of this compound Prodrugs

A variety of prodrugs of 6-fluoromevalonate and 6,6,6-trithis compound have been synthesized to improve their cellular permeability. These include esters, amides, carbonates, acetals, and ketals.[1]

Synthesis of Ester and Amide Prodrugs

Ester and amide prodrugs can be synthesized by reacting the carboxylic acid group of the fluorinated mevalonate with various alcohols or amines.

Representative Experimental Protocol for Ester Prodrug Synthesis:

A general procedure for the synthesis of ester prodrugs involves the coupling of the fluorinated mevalonate with an alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

-

Preparation of this compound: 6-Fluoromevalonolactone is hydrolyzed with aqueous potassium hydroxide (B78521) to yield the potassium salt of 6-fluoromevalonic acid.

-

Esterification: The fluoromevalonic acid is then reacted with the desired alcohol (e.g., ethanol, benzyl (B1604629) alcohol) in an appropriate solvent (e.g., dichloromethane) with DCC and a catalytic amount of DMAP at room temperature for several hours.

-

Workup and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed with dilute acid, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the pure ester prodrug.

Synthesis of Carbonate, Acetal (B89532), and Ketal Prodrugs

Cyclic carbonate prodrugs can be prepared from the diol form of the mevalonate analog. Acetal and ketal prodrugs are synthesized by protecting the diol functionality.[1]

Representative Experimental Protocol for Acetal Prodrug Synthesis:

-

Ring Opening: The starting fluoromevalonolactone is ring-opened with an amine (e.g., benzylamine) to form the corresponding amide diol.

-

Acetal Formation: The resulting diol is then reacted with an aldehyde or a dimethyl acetal (e.g., benzaldehyde (B42025) dimethyl acetal) in the presence of a catalytic amount of a strong acid (e.g., camphorsulfonic acid) in an anhydrous solvent like dichloromethane.

-

Purification: The reaction is quenched, and the product is extracted, dried, and purified by column chromatography to yield the acetal prodrug.

Quantitative Data on Prodrug Stability and Activity

The efficacy of a prodrug is critically dependent on its stability in plasma and its ability to be converted to the active form within the target cells. The following tables summarize the in vitro human plasma stability and antibacterial activity of various this compound prodrugs.

Table 1: In Vitro Human Plasma Half-life of this compound Prodrugs

| Prodrug Type | Moiety | Half-life (t½) in Human Plasma | Reference |

| Carbonate | Cyclic carbonate of 6-fluoromevalonate | < 1 - 8 min | [2] |

| Ester | Acetyl ester of 6-fluoromevalonate | 20 - 30 min | [1] |

| Amide | Pentafluorobenzyl amide of mevalonate | > 2 h | [1] |

| Acetal | Methylene acetal of 6-fluoromevalonate | > 48 h | [1] |

| Ketal | Isopropylidene ketal of mevalonate | > 48 h | [1] |

Table 2: Antibacterial Activity of this compound Prodrugs against Streptococcus pneumoniae

| Prodrug | Half-life in Human Plasma | Minimum Inhibitory Concentration (MIC) in µM | Reference |

| 6-Fluoromevalolactone | Rapid hydrolysis | 200 | [1] |

| 6,6,6-Trifluoromevalolactone | Rapid hydrolysis | 800 | [1] |

| Carbonate Prodrug (fast hydrolysis) | 1 - 4 min | Marginally active to inactive | [1] |

| Ester Prodrug (moderate stability) | 10 - 20 min | Inactive | [1] |

| Acetal Prodrug (high stability) | > 48 h | Inactive | [1] |

Structure-Activity Relationship (SAR)

The data presented in Tables 1 and 2 provide valuable insights into the structure-activity relationship of this compound prodrugs, particularly concerning their antibacterial activity.

A key finding is that the stability of the prodrug in plasma is a critical determinant of its biological activity. Prodrugs that are rapidly hydrolyzed, such as the lactone and some carbonate derivatives, exhibit the highest antibacterial potency.[1] This suggests that for antibacterial applications, the prodrug must be quickly converted to the active mevalonate analog to inhibit the bacterial mevalonate pathway.

Conversely, highly stable prodrugs like acetals and ketals, which have plasma half-lives exceeding 48 hours, are inactive.[1] This indicates that these prodrugs do not release the active this compound at a sufficient rate to exert an antibacterial effect. The moderately stable ester prodrugs were also found to be inactive, suggesting a narrow window of optimal stability for this specific application.

Experimental Workflow: In Vitro Plasma Stability Assay

The following diagram illustrates a typical workflow for determining the in vitro plasma stability of a this compound prodrug.

Conclusion

The development of this compound prodrugs represents a promising strategy to overcome the bioavailability limitations of these potent mevalonate pathway inhibitors. This guide has provided a comprehensive overview of the synthesis, chemical structures, and biological evaluation of various prodrug classes. The quantitative data on plasma stability and antibacterial activity highlight the critical role of the prodrug's chemical linkage in determining its efficacy. Future research in this area should focus on optimizing the prodrug linker to achieve tissue-specific activation and to explore the therapeutic potential of these compounds in other diseases where the mevalonate pathway is implicated, such as cancer and parasitic infections.

References

- 1. Synthesis of Mevalonate- and Fluorinated Mevalonate Prodrugs and Their in vitro Human Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma Stability Assay - Enamine [enamine.net]

Initial Characterization of Fluoromevalonate's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoromevalonate (FMev), a fluorinated analog of mevalonic acid, has emerged as a critical tool for investigating the intricacies of the mevalonate (B85504) pathway and its role in cellular physiology and disease. This technical guide provides a comprehensive overview of the initial characterization of this compound's biological activity, with a focus on its mechanism of action as an inhibitor of cholesterol biosynthesis. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development and the study of isoprenoid metabolism.

Mechanism of Action: Inhibition of Pyrophosphomevalonate Decarboxylase

This compound exerts its biological effects by targeting a key enzymatic step in the mevalonate pathway, the metabolic cascade responsible for the synthesis of cholesterol and other essential isoprenoids.[1][2] The primary mechanism of action of this compound is the potent and competitive inhibition of pyrophosphomevalonate decarboxylase.[3][4][5]

However, this compound itself is not the active inhibitor. It acts as a prodrug that requires intracellular activation through phosphorylation. Cellular kinases, namely mevalonate kinase and phosphomevalonate kinase, sequentially convert this compound into its active form, 6-Fluoromevalonate 5-pyrophosphate.[3][4][5] This pyrophosphorylated metabolite is a potent competitive inhibitor of pyrophosphomevalonate decarboxylase, with a reported inhibition constant (Ki) of 37 nM.[3][4] By blocking this enzyme, this compound effectively halts the conversion of mevalonate pyrophosphate to isopentenyl pyrophosphate (IPP), a critical building block for all downstream isoprenoids, including cholesterol.[3][5][6]

The inhibitory action of this compound at this specific juncture leads to the accumulation of mevalonate 5-phosphate and mevalonate 5-pyrophosphate within the cell.[3][4] This targeted inhibition makes this compound a valuable tool for studying the consequences of disrupting the mevalonate pathway at a point distinct from the site of action of statin drugs, which inhibit HMG-CoA reductase.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the biological activity of this compound and its phosphorylated derivative.

| Compound | Target Enzyme | Inhibition Type | Inhibition Constant (Ki) | Reference |

| 6-Fluoromevalonate 5-pyrophosphate | Pyrophosphomevalonate Decarboxylase | Competitive | 37 nM | [3][4] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated.

Experimental Protocols

The following are detailed methodologies for key experiments used in the initial characterization of this compound's biological activity. These protocols are constructed based on established biochemical and cell-based assay principles and information from related studies.

In Vitro Inhibition of Pyrophosphomevalonate Decarboxylase

This protocol describes a method to determine the inhibitory effect of 6-Fluoromevalonate 5-pyrophosphate on pyrophosphomevalonate decarboxylase activity.

Materials:

-

Purified or partially purified pyrophosphomevalonate decarboxylase (e.g., from rat liver)

-

[1-¹⁴C]Mevalonate 5-pyrophosphate (substrate)

-

6-Fluoromevalonate 5-pyrophosphate (inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2 mM DTT)

-

ATP

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, and varying concentrations of 6-Fluoromevalonate 5-pyrophosphate.

-

Pre-incubate the reaction mixture with the enzyme at 37°C for 5 minutes.

-

Initiate the reaction by adding [1-¹⁴C]Mevalonate 5-pyrophosphate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding an acid (e.g., perchloric acid).

-

Capture the released ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a CO₂ absorbent placed in a sealed vial).

-

Add scintillation cocktail to the trapping agent and measure the radioactivity using a scintillation counter.

-

Calculate the rate of reaction at each inhibitor concentration and determine the Ki value using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).

Cholesterol Biosynthesis Inhibition in a Rat Liver Multienzyme System

This assay evaluates the overall effect of this compound on the cholesterol biosynthesis pathway using a cell-free system.

Materials:

-

Rat liver homogenate (S10 fraction)

-

[³H]Mevalonic acid

-

This compound

-

Cofactors (ATP, NADPH, MgCl₂)

-

Saponification reagent (e.g., alcoholic KOH)

-

Organic solvent for extraction (e.g., petroleum ether)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the rat liver S10 fraction, cofactors, and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding [³H]Mevalonic acid.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction and saponify the lipids by adding alcoholic KOH and heating.

-

Extract the non-saponifiable lipids (containing cholesterol) with an organic solvent.

-

Evaporate the solvent and dissolve the residue in scintillation cocktail.

-

Measure the radioactivity to determine the amount of [³H]cholesterol synthesized.

-

Calculate the percentage inhibition of cholesterol synthesis at each this compound concentration.

Lymphocyte Proliferation Assay

This cell-based assay assesses the impact of this compound on the proliferation of immune cells.[6]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI 1640 medium supplemented with fetal bovine serum (or lipoprotein-deficient serum)

-

Mitogen (e.g., Phytohemagglutinin - PHA)

-

This compound

-

[³H]Thymidine or Carboxyfluorescein succinimidyl ester (CFSE)

-

Cell harvester and scintillation counter (for [³H]thymidine) or flow cytometer (for CFSE)

Procedure using [³H]Thymidine Incorporation:

-

Isolate PBMCs from healthy human donors.

-

Plate the cells in a 96-well plate at a density of approximately 1-2 x 10⁵ cells/well.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the cells with a mitogen (e.g., PHA) to induce proliferation. Include unstimulated and vehicle-treated controls.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

Pulse the cells with [³H]Thymidine (e.g., 1 µCi/well) for the final 18-24 hours of incubation.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Express the results as counts per minute (CPM) or as a percentage of the mitogen-stimulated control.

Conclusion

This compound is a potent and specific inhibitor of the mevalonate pathway, acting through its pyrophosphorylated metabolite to competitively inhibit pyrophosphomevalonate decarboxylase. This mechanism effectively blocks the synthesis of cholesterol and other isoprenoids. The initial characterization of its biological activity has established this compound as an invaluable research tool for dissecting the roles of the mevalonate pathway in various cellular processes, including cell proliferation. The data and protocols presented in this guide offer a solid foundation for further investigation and potential therapeutic development targeting isoprenoid biosynthesis.

References

- 1. Mechanism of mevalonate pyrophosphate decarboxylase: evidence for a carbocationic transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphomevalonate kinase - Wikipedia [en.wikipedia.org]

- 3. Inhibition by 6-fluoromevalonate demonstrates that mevalonate or one of the mevalonate phosphates is necessary for lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Characterization and Functional Analysis of Mevalonate Kinase from Tribolium castaneum (Red Flour Beetle) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karolinska.se [karolinska.se]

- 6. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Cholesterol Biosynthesis with Fluoromevalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoromevalonate (FMev) is a valuable tool for researchers studying the intricate pathway of cholesterol biosynthesis. As a potent and specific inhibitor of mevalonate (B85504) pyrophosphate decarboxylase, a key enzyme in the mevalonate pathway, FMev allows for the targeted investigation of this metabolic route and its role in various physiological and pathological processes. These application notes provide detailed protocols and data to facilitate the use of this compound in your research endeavors.

This compound acts as a competitive inhibitor of mevalonate pyrophosphate decarboxylase after it is converted intracellularly to its active form, 6-fluoromevalonate 5-pyrophosphate.[1][2] This blocks the conversion of mevalonate pyrophosphate to isopentenyl pyrophosphate (IPP), a critical building block for cholesterol and other isoprenoids.[3][4] This targeted inhibition makes FMev a powerful tool for studying the consequences of mevalonate pathway disruption in various contexts, including cancer biology, immunology, and metabolic diseases.

Data Presentation

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its activated form.

| Inhibitor | Target Enzyme | Inhibitor Constant (Ki) | Assay System | Reference |

| 6-Fluoromevalonate 5-pyrophosphate | Pyrophosphomevalonate Decarboxylase | 37 nM | Rat liver multienzyme system | [1] |

| 6-Fluoromevalonate 5-diphosphate | Human Mevalonate Diphosphate Decarboxylase | 62 nM | Recombinant human enzyme |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and its application in experimental setups, the following diagrams are provided.

Caption: Mechanism of this compound Action.

Caption: Experimental Workflows Using this compound.

Experimental Protocols

Protocol 1: Cell-Based Assay for Cholesterol Synthesis Inhibition

This protocol describes a method to assess the inhibitory effect of this compound on cholesterol biosynthesis in cultured cells using metabolic labeling with [14C]acetate.

Materials:

-

Cell line of interest (e.g., HepG2, CHO)

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

This compound (FMev)

-

[14C]acetic acid, sodium salt

-

Phosphate Buffered Saline (PBS)

-

Hexane/Isopropanol (3:2, v/v)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., petroleum ether/diethyl ether/acetic acid, 80:20:1, v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

-

Pre-treatment with this compound:

-

Prepare a stock solution of FMev in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of FMev (e.g., 0, 1, 5, 10, 50 µM). A vehicle control (DMSO) should be included.

-

Incubate the cells for a predetermined time (e.g., 2-4 hours) to allow for cellular uptake and metabolism of FMev.

-

-

Metabolic Labeling:

-

To each well, add [14C]acetate to a final concentration of 1 µCi/mL.

-

Incubate the cells for an additional 2-4 hours at 37°C.

-

-

Cell Harvest and Lipid Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of hexane/isopropanol (3:2) to each well and incubate for 30 minutes at room temperature to extract lipids.

-

Collect the solvent and transfer it to a new tube.

-

-

Lipid Analysis by TLC:

-

Spot the lipid extracts onto a silica (B1680970) TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate cholesterol from other lipids.

-

Visualize the separated lipids (e.g., using iodine vapor or a phosphorimager).

-

Scrape the silica gel corresponding to the cholesterol band into a scintillation vial.

-

-

Quantification:

-

Add scintillation fluid to the vials and measure the radioactivity using a scintillation counter.

-

Normalize the counts to the protein concentration of a parallel well to account for differences in cell number.

-

Calculate the percentage of inhibition of cholesterol synthesis for each FMev concentration compared to the vehicle control.

-

Protocol 2: In Vitro Enzymatic Assay for Mevalonate Pyrophosphate Decarboxylase (MVD) Inhibition

This protocol outlines a method to determine the inhibitory activity of this compound on purified or recombinant MVD.

Materials:

-

Purified or recombinant Mevalonate Pyrophosphate Decarboxylase (MVD)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Mevalonate-5-pyrophosphate (substrate)

-

ATP

-

This compound

-

Method for detecting product formation (e.g., coupled enzyme assay measuring ADP production, or direct measurement of IPP)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Prepare serial dilutions of FMev in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate or microcentrifuge tubes, prepare the reaction mixtures containing assay buffer, a fixed concentration of MVD, and varying concentrations of FMev.

-

Include a control without inhibitor.

-

-

Pre-incubation:

-

Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at the assay temperature (e.g., 37°C).

-

-

Initiate Reaction:

-

Initiate the enzymatic reaction by adding the substrates, mevalonate-5-pyrophosphate and ATP, to each well.

-

-

Monitor Reaction:

-

Monitor the rate of product formation over time using a suitable detection method. For a coupled enzyme assay, this would involve measuring the change in absorbance or fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

-

To determine the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Protocol 3: Investigating the Role of the Mevalonate Pathway in Lymphocyte Proliferation

This protocol is adapted from studies on the effect of mevalonate pathway inhibitors on lymphocyte proliferation.[3]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Mitogen (e.g., Phytohemagglutinin (PHA) for T-cells, or Lipopolysaccharide (LPS) for B-cells)

-

This compound (FMev)

-

[3H]Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

-

Cell harvesting equipment and scintillation counter (for [3H]Thymidine) or flow cytometer (for CFSE)

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood or culture the lymphocyte cell line to the desired density.

-

Assay Setup:

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 105 cells/well).

-

Add varying concentrations of this compound to the wells. Include a vehicle control.

-

-

Stimulation:

-

Add the appropriate mitogen to stimulate lymphocyte proliferation.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Proliferation Assay:

-

For [3H]Thymidine incorporation: 18 hours before the end of the incubation, add 1 µCi of [3H]Thymidine to each well. At the end of the incubation, harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a scintillation counter.

-

For CFSE assay: Prior to stimulation, label the cells with CFSE according to the manufacturer's protocol. After incubation, analyze the cells by flow cytometry to measure the dilution of CFSE fluorescence, which is indicative of cell division.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of proliferation for each FMev concentration compared to the stimulated control without inhibitor.

-

Determine the IC50 value of FMev for lymphocyte proliferation.

-

Conclusion

This compound is a specific and effective inhibitor for studying the mevalonate pathway and its role in cholesterol biosynthesis and other cellular processes. The protocols and data provided in these application notes offer a starting point for researchers to design and execute experiments to investigate the multifaceted roles of this essential metabolic pathway. As with any experimental system, optimization of concentrations, incubation times, and assay conditions for your specific cell type or enzyme preparation is recommended for achieving robust and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition by 6-fluoromevalonate demonstrates that mevalonate or one of the mevalonate phosphates is necessary for lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes: Fluoromevalonate Assay for Inhibiting Isoprenoid Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing fluoromevalonate (FMEV) in assays to assess the inhibition of isoprenoid production. FMEV is a potent inhibitor of the mevalonate (B85504) (MVA) pathway, a critical metabolic cascade for the synthesis of isoprenoids. Isoprenoids are a vast class of molecules essential for various cellular functions, including cholesterol synthesis, protein prenylation, and the production of signaling molecules. Consequently, inhibitors of this pathway are valuable tools for research and potential therapeutic agents.

Introduction

6-Fluoromevalonate (FMEV) acts as a specific inhibitor of mevalonate pyrophosphate decarboxylase (MPD), a key enzyme in the lower mevalonate pathway.[1][2][3] By blocking this step, FMEV prevents the conversion of mevalonate pyrophosphate to isopentenyl pyrophosphate (IPP), a fundamental building block for all isoprenoids.[4] This inhibition leads to a disruption of the entire isoprenoid biosynthesis cascade. The assay described herein allows for the quantification of this inhibition, providing valuable insights into the efficacy of FMEV and other potential inhibitors of the MVA pathway.

Principle of the Assay

The this compound assay for inhibiting isoprenoid production is a cell-based method that involves treating cells with FMEV and subsequently measuring the levels of key isoprenoid pathway intermediates. A significant accumulation of intermediates upstream of mevalonate pyrophosphate decarboxylase and a depletion of downstream products indicate successful inhibition. The primary method for quantifying these intermediates is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and specificity.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound and its derivatives from various studies.

| Compound | Target Enzyme | Assay Type | Organism/Cell Line | Inhibitory Concentration | Reference |

| 6-Fluoromevalonate 5-phosphate | Phosphomevalonate Decarboxylase | Enzymatic Assay | Haloferax volcanii | IC50: 16 µM | [5] |

| 6-Fluoromevalonate 5-diphosphate | Mevalonate Diphosphate Decarboxylase | Enzymatic Assay | Human | Ki: 62 nM (competitive inhibitor) | |

| 6-Fluoromevalonate | Isoprenoid Biosynthesis | Cell-based Proliferation Assay | Human Lymphocytes | 200 µM (complete inhibition) | [4] |

Experimental Protocols

This section provides detailed protocols for a cell-based assay to determine the effect of this compound on isoprenoid production.

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Line Selection: Choose a cell line known to have an active mevalonate pathway (e.g., HepG2, various cancer cell lines).

-

Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed the cells in multi-well plates (e.g., 6-well or 12-well) at a density that allows for logarithmic growth during the experiment.

-

Inhibitor Preparation: Prepare a stock solution of 6-fluoromevalonate in a suitable solvent, such as DMSO.[2] Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations.

-

Treatment: Once the cells have adhered and are in the logarithmic growth phase, replace the medium with fresh medium containing various concentrations of 6-fluoromevalonate or a vehicle control (DMSO).

-

Incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the modulation of the mevalonate pathway.

Protocol 2: Extraction of Isoprenoid Intermediates

-

Cell Lysis: After the incubation period, remove the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., a mixture of methanol (B129727), acetonitrile (B52724), and water) to each well to quench metabolic activity and lyse the cells.

-

Scraping and Collection: Scrape the cells from the bottom of the wells and transfer the cell lysate/extraction mixture to a microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at a high speed to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted isoprenoid intermediates.

-

Storage: Store the extracts at -80°C until analysis by UPLC-MS/MS.

Protocol 3: Quantification of Isoprenoid Intermediates by UPLC-MS/MS

-

Instrumentation: Utilize a UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of aqueous ammonium (B1175870) bicarbonate or ammonium acetate (B1210297) and an organic solvent like acetonitrile or methanol is typically employed.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for the detection of phosphorylated isoprenoid intermediates.

-

Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific intermediates (e.g., mevalonic acid, mevalonate-5-phosphate, mevalonate-5-pyrophosphate, IPP, and DMAPP).

-

-

Data Analysis:

-

Quantify the peak areas of the targeted isoprenoid intermediates.

-

Normalize the data to an internal standard and the total protein concentration or cell number.

-

Compare the levels of intermediates in the this compound-treated samples to the vehicle-treated control samples.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Caption: Inhibition of the Mevalonate Pathway by this compound.

Caption: Experimental Workflow for the this compound Assay.

Caption: Logical Flow of this compound's Mechanism of Action.

References

- 1. Transcriptional Tuning of Mevalonate Pathway Enzymes to Identify the Impact on Limonene Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmaron.com [pharmaron.com]

- 4. Inhibition by 6-fluoromevalonate demonstrates that mevalonate or one of the mevalonate phosphates is necessary for lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bt-laboratory.com [bt-laboratory.com]

Application of Fluoromevalonate in Cancer Cell Line Studies: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoromevalonate (FMEV) is a valuable tool for studying the role of the mevalonate (B85504) (MVA) pathway in cancer biology. As an inhibitor of mevalonate pyrophosphate decarboxylase, FMEV blocks the conversion of mevalonate to isopentenyl pyrophosphate (IPP), a critical precursor for the synthesis of cholesterol and various non-sterol isoprenoids.[1] This inhibition disrupts essential cellular processes that are often dysregulated in cancer, such as protein prenylation, leading to the suppression of proliferation and the induction of apoptosis. These notes provide detailed protocols and data for the application of FMEV in cancer cell line studies.

Mechanism of Action

FMEV exerts its effects by targeting a key enzymatic step in the mevalonate pathway. This pathway is responsible for the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential lipid attachments for a variety of proteins, including small GTPases like Ras and Rho.[2] These proteins are critical regulators of cell growth, differentiation, and survival. By inhibiting their prenylation, FMEV disrupts their localization to the cell membrane and their downstream signaling activities, ultimately leading to anti-cancer effects.[3]

dot

Quantitative Data

While specific IC50 values for a wide range of cancer cell lines are not extensively published, studies have demonstrated a dose-dependent inhibitory effect of FMEV on the proliferation of various leukemia and lymphoma-derived cell lines. A significant variation in sensitivity is observed, with concentrations required for 90% inhibition (IC90) differing by more than 50-fold between cell lines. This variability is correlated with the intrinsic rate of mevalonate synthesis within a given cell line, suggesting that cells with a higher dependence on the mevalonate pathway are more susceptible to FMEV.[3] One study reported that 200 µM FMEV completely inhibited mitogen-stimulated proliferation of human lymphocytes.[1]

| Parameter | Cell Type | Concentration | Effect | Reference |

| Inhibition of Proliferation | Leukemia and Lymphoma Cell Lines | Variable (over 50-fold range) | 90% inhibition of cell growth | [3] |

| Inhibition of Proliferation | Human Lymphocytes | 200 µM | Complete inhibition | [1] |

| Biochemical Effect | Myeloid Cell Line (U-937) | Not specified | Prevention of radiolabeled mevalonate conversion and protein prenylation | [3] |

Experimental Protocols

Preparation of this compound for Cell Culture

FMEV is typically supplied as a viscous liquid and can be prepared for in vitro experiments as follows:

-

Stock Solution Preparation : Dissolve FMEV in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[4]

-

Storage : Store the stock solution at -20°C or -80°C for long-term stability.

-

Working Solution Preparation : On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a general procedure for assessing the effect of FMEV on cancer cell viability.

dot

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well tissue culture plates

-

This compound (FMEV) stock solution

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment : Prepare serial dilutions of FMEV in complete culture medium and add them to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-